molecular formula C21H20N6O3 B2967123 2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1705937-02-5

2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No. B2967123
M. Wt: 404.43
InChI Key: DKBTWWLYPADEEO-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20N6O3 and its molecular weight is 404.43. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine, which is synthesized from pyrazine, ethyl acetoacetate, and hydrazine hydrate. The second intermediate is benzo[d]isoxazole-3-carboxaldehyde, which is synthesized from salicylaldehyde and nitroethane. These two intermediates are then coupled using a condensation reaction to form the final product.

Starting Materials
Pyrazine, Ethyl acetoacetate, Hydrazine hydrate, Salicylaldehyde, Nitroethane

Reaction
Step 1: Synthesis of 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine, React pyrazine with ethyl acetoacetate and hydrazine hydrate in ethanol to form 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine., Step 2: Synthesis of benzo[d]isoxazole-3-carboxaldehyde, React salicylaldehyde with nitroethane in ethanol with sodium ethoxide as a catalyst to form benzo[d]isoxazole-3-carboxaldehyde., Step 3: Coupling of intermediates, React 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine with benzo[d]isoxazole-3-carboxaldehyde in ethanol with sodium ethoxide as a catalyst to form the final product, 2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone.

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c28-20(11-16-15-5-1-2-6-18(15)29-25-16)27-9-3-4-14(13-27)10-19-24-21(26-30-19)17-12-22-7-8-23-17/h1-2,5-8,12,14H,3-4,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBTWWLYPADEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

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